molecular formula C36H33N3O2S B14162675 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide CAS No. 5655-69-6

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B14162675
CAS No.: 5655-69-6
M. Wt: 571.7 g/mol
InChI Key: XMJOQDJWTJEYEY-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .

Preparation Methods

The synthesis of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide involves multiple steps. One common synthetic route starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction produces bis-benzo[h]quinazoline compounds linked through a SCH2 spacer . The reaction conditions typically involve the use of potassium hydroxide as a base.

Chemical Reactions Analysis

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. In antibacterial applications, it likely inhibits bacterial enzymes or disrupts cell membrane integrity. For its antitumor activity, the compound may interfere with cell division processes or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide include:

The uniqueness of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

5655-69-6

Molecular Formula

C36H33N3O2S

Molecular Weight

571.7 g/mol

IUPAC Name

2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C36H33N3O2S/c40-31(37-30-19-11-16-26-14-5-7-17-28(26)30)24-42-35-38-33-29-18-8-6-15-27(29)22-36(20-9-2-10-21-36)32(33)34(41)39(35)23-25-12-3-1-4-13-25/h1,3-8,11-19H,2,9-10,20-24H2,(H,37,40)

InChI Key

XMJOQDJWTJEYEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65)CC7=CC=CC=C7

Origin of Product

United States

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